molecular formula C47H67ClN2O12 B1192363 Bis-(N,N'-carboxyl-PEG4)-Cy5

Bis-(N,N'-carboxyl-PEG4)-Cy5

Cat. No.: B1192363
M. Wt: 887.51
InChI Key: UBSPVZSIHVIPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis-(N,N'-carboxyl-PEG4)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm and a free terminal carboxyl acid. Terminal carboxylic acid can react with primary amine groups in the presence of of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydophilic PEG spacer increases solubility in aqueous media.

Scientific Research Applications

Polymer Conjugation and Drug Delivery

  • Bis-(N,N'-carboxyl-PEG4)-Cy5 has been utilized in the study of polymeric architectures for drug delivery. Research comparing dendrimer and linear bis(poly(ethylene glycol)) (PEG) polymer conjugation with paclitaxel demonstrated enhanced drug solubility and cytotoxicity, highlighting the potential of nanosized dendritic polymer conjugates as effective anticancer drug carriers (Khandare et al., 2006).

Bioconjugation Techniques

  • The bis(thiolated) variant of poly(ethylene glycol) (PEG), similar in structure to this compound, has been used in protein PEGylation. This technique maintains the protein's tertiary structure and biological activity, showing the utility of bis-thiolated PEG in the development of biopharmaceuticals (Brocchini et al., 2008).

Stabilization of Biological Molecules

  • This compound related compounds have been explored for stabilizing hemoglobin molecules. Studies on Bis(maleidophenyl)-PEG2000, a compound with a similar function, show that such cross-linkers can stabilize hemoglobin for therapeutic applications, with minimal influence on oxygen affinity (Manjula et al., 2000).

Enhancing Colloidal Stability in Nanoparticles

  • Research on poly(ethylene glycol) (PEG)-based ligands, closely related to this compound, has been conducted to enhance colloidal stability in semiconductor quantum dots and gold nanoparticles under extreme conditions. This has potential applications in creating stable probes for bio-related studies (Stewart et al., 2010).

Synthesis of Complex Compounds

  • This compound analogs have been employed in the synthesis of complex compounds like bis(pyrazolyl)methanes, demonstrating their utility in facilitating reactions and potentially enhancing the diversity and yield of synthesized products (Kordnezhadian et al., 2020).

Properties

Molecular Formula

C47H67ClN2O12

Molecular Weight

887.51

IUPAC Name

3-[2-[2-[2-[2-[(2E)-2-[(2E,4E)-5-[1-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride

InChI

InChI=1S/C47H66N2O12.ClH/c1-46(2)38-12-8-10-14-40(38)48(20-24-56-28-32-60-36-34-58-30-26-54-22-18-44(50)51)42(46)16-6-5-7-17-43-47(3,4)39-13-9-11-15-41(39)49(43)21-25-57-29-33-61-37-35-59-31-27-55-23-19-45(52)53;/h5-17H,18-37H2,1-4H3,(H-,50,51,52,53);1H

InChI Key

UBSPVZSIHVIPMI-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)O)(C)C)CCOCCOCCOCCOCCC(=O)O)C.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Bis-(N,N'-carboxyl-PEG4)-Cy5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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